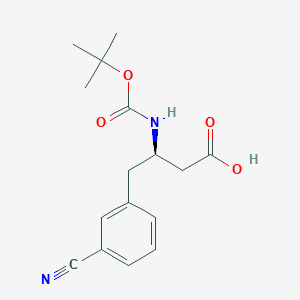

(R)-3-((tert-butoxycarbonyl)amino)-4-(3-cyanophenyl)butanoic acid

Description

Properties

IUPAC Name |

(3R)-4-(3-cyanophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)18-13(9-14(19)20)8-11-5-4-6-12(7-11)10-17/h4-7,13H,8-9H2,1-3H3,(H,18,21)(H,19,20)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYGNMSRSGBBZOE-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)C#N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC(=CC=C1)C#N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101149767 | |

| Record name | (βR)-3-Cyano-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101149767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

269726-83-2 | |

| Record name | (βR)-3-Cyano-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=269726-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (βR)-3-Cyano-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101149767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Boc Protection of Amino Group

The amino group of the corresponding (R)-3-amino-4-(3-cyanophenyl)butanoic acid is protected using di-tert-butyl dicarbonate (Boc2O) under basic conditions. This step is crucial to prevent unwanted reactions at the amino site during further synthetic steps.

- Typical conditions: Reaction in an organic solvent such as dichloromethane or tetrahydrofuran (THF) with a base like triethylamine or sodium bicarbonate.

- Reaction monitoring: Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is used to track the progress.

Introduction of the 3-Cyanophenyl Group

The 3-cyanophenyl moiety is introduced via coupling reactions or by starting from a suitably substituted precursor. Common approaches include:

- Reductive amination : Coupling of an aldehyde bearing the 3-cyanophenyl group with an amino acid derivative, followed by reduction using sodium triacetoxyborohydride.

- Wittig reaction : Preparation of phenylpropenaldehydes with cyano substitution, which are then coupled to amino acid derivatives.

Stereochemical Control

Maintaining the (R)-configuration is achieved by:

- Using chiral starting materials or chiral auxiliaries.

- Employing stereoselective catalysts or reagents.

- Avoiding racemization by controlling reaction conditions such as temperature and pH.

Purification and Isolation

- Purification is typically performed by preparative HPLC or recrystallization.

- The final product is characterized by NMR, mass spectrometry, and chiral HPLC to confirm purity and stereochemistry.

| Step | Reagents/Conditions | Description | Outcome |

|---|---|---|---|

| 1 | (R)-3-amino-4-(3-cyanophenyl)butanoic acid, Boc2O, base (e.g., triethylamine), solvent (DCM) | Boc protection of amino group | Boc-protected amino acid intermediate |

| 2 | 3-cyanobenzaldehyde, sodium triacetoxyborohydride, acetic acid, solvent (DCE) | Reductive amination coupling | Formation of the 3-cyanophenyl substituted intermediate |

| 3 | Acidic workup (TFA/CH2Cl2) | Deprotection or further functional group manipulation if needed | Final Boc-protected product |

| 4 | Purification by preparative HPLC | Isolation of pure compound | High purity (R)-3-((tert-butoxycarbonyl)amino)-4-(3-cyanophenyl)butanoic acid |

- The Boc protection step is highly efficient and typically yields over 90% of the protected intermediate.

- Reductive amination using sodium triacetoxyborohydride proceeds cleanly at room temperature with minimal side products.

- Use of dichloromethane or 1,2-dichloroethane as solvents provides good solubility and reaction rates.

- Global deprotection steps are performed under mild acidic conditions to avoid racemization.

- Purification by preparative HPLC ensures enantiomeric purity and removal of condensation impurities.

- Solvent choice impacts impurity formation; for example, toluene and methyl tert-butyl ether are preferred for minimizing condensation impurities in related Boc-protected amino acid syntheses.

- Inorganic bases such as sodium hydroxide or potassium carbonate are used to maintain reaction pH and improve yield.

- Reaction times are optimized to be short (a few hours) to enhance throughput.

- The process is scalable and suitable for industrial production with stable yields and purity.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Amino protection reagent | Di-tert-butyl dicarbonate (Boc2O) | Protects amino group |

| Base for Boc protection | Triethylamine or sodium bicarbonate | Neutralizes acid byproducts |

| Solvent | Dichloromethane, THF, or DCE | Good solubility and reaction medium |

| Coupling reagent | Sodium triacetoxyborohydride | Mild reducing agent for reductive amination |

| Temperature | Room temperature (20-25°C) | Avoids racemization |

| Purification | Preparative HPLC or recrystallization | Ensures high purity and enantiomeric excess |

| Yield | Typically >85% overall | Dependent on reaction optimization |

Chemical Reactions Analysis

Types of Reactions

®-3-((tert-butoxycarbonyl)amino)-4-(3-cyanophenyl)butanoic acid can undergo various chemical reactions, including:

Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Reduction: The nitrile group can be reduced to an amine using hydrogenation or other reducing agents.

Substitution: The cyanophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used.

Reduction: Catalytic hydrogenation with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

Hydrolysis: Yields the free amine derivative.

Reduction: Produces the corresponding amine.

Substitution: Results in substituted cyanophenyl derivatives.

Scientific Research Applications

Pharmaceutical Applications

-

Drug Development :

- The compound serves as a building block in the synthesis of various pharmaceuticals. Its structure allows for modifications that can enhance biological activity. For example, derivatives of this compound are being explored for their potential as inhibitors in various enzymatic pathways, particularly in cancer therapy and neurodegenerative diseases .

- GSK-3β Inhibitors :

Biochemical Research

- Synthesis of Peptides :

- Mechanistic Studies :

Data Table: Applications Overview

Case Studies

-

GSK-3β Inhibitors :

- A study published in ACS Chemical Neuroscience highlighted the development of novel GSK-3β inhibitors based on modifications to this compound. These inhibitors demonstrated significant anti-inflammatory effects in vitro, showcasing the compound's utility in drug design aimed at neurological disorders .

- Peptide Research :

Mechanism of Action

The mechanism of action of ®-3-((tert-butoxycarbonyl)amino)-4-(3-cyanophenyl)butanoic acid depends on its specific application. In drug development, it may act by interacting with specific molecular targets such as enzymes or receptors. The Boc group can be removed to reveal the active amine, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The primary structural distinction among analogs lies in the aryl/heteroaryl group at the 4-position. Below is a comparative analysis of key derivatives:

*Theoretical calculation based on substituent addition.

Biological Activity

(R)-3-((tert-butoxycarbonyl)amino)-4-(3-cyanophenyl)butanoic acid, commonly referred to as Boc-(R)-3-amino-4-(3-cyanophenyl)butyric acid, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, properties, and biological activities, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of Boc-(R)-3-amino-4-(3-cyanophenyl)butanoic acid is , with a molecular weight of 304.35 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino moiety, which is commonly used in peptide synthesis.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₀N₂O₄ |

| Molecular Weight | 304.35 g/mol |

| CAS Number | 269726-83-2 |

| MDL Number | MFCD01860978 |

| Purity | ≥98% |

The biological activity of Boc-(R)-3-amino-4-(3-cyanophenyl)butyric acid is primarily linked to its role as an amino acid derivative, which can influence various biochemical pathways. Its structural similarity to neurotransmitters suggests potential interactions with neurotransmitter receptors, particularly those involved in the modulation of pain and inflammation.

Case Studies and Research Findings

- Neuroprotective Effects : Research has indicated that compounds similar to Boc-(R)-3-amino-4-(3-cyanophenyl)butyric acid exhibit neuroprotective properties. A study demonstrated that these compounds could reduce neuronal cell death in models of neurodegeneration by modulating glutamate receptors, thus preventing excitotoxicity.

- Anti-inflammatory Activity : In vitro studies have shown that Boc-(R)-3-amino-4-(3-cyanophenyl)butyric acid can inhibit pro-inflammatory cytokine production in macrophages. This indicates its potential use in treating inflammatory diseases.

- Analgesic Properties : Preliminary pharmacological assessments suggest that this compound may possess analgesic properties. Animal models have shown a reduction in pain response when treated with the compound, highlighting its potential utility in pain management therapies.

Summary of Biological Activities

Q & A

Q. What computational models predict the compound’s pharmacokinetic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.